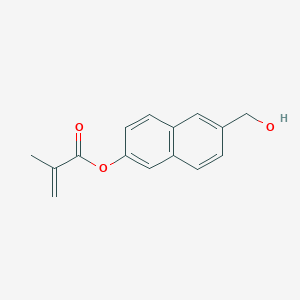










|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([OH:13])[CH:7]=[CH:6]2.C(N(CC)CC)C.[C:21](Cl)(=[O:25])[C:22]([CH3:24])=[CH2:23]>ClCCl>[C:21]([O:13][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([CH2:2][OH:1])[CH:4]=2)[CH:9]=1)(=[O:25])[C:22]([CH3:24])=[CH2:23]
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1C=C2C=CC(=CC2=CC1)O
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
14.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature overnight after which it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 3-necked, 500-mL round bottomed flask equipped with a digital thermometer, 50-mL constant-pressure addition funnel with a nitrogen inlet and a magnetic stir bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining a temperature of less than 10° C
|
|
Type
|
WASH
|
|
Details
|
was washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on silica gel with 35% ethyl acetate in hexane
|
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the pure product
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1=CC2=CC=C(C=C2C=C1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |